molecular formula C18H18N6O B286700 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

Numéro de catalogue B286700
Poids moléculaire: 334.4 g/mol
Clé InChI: YCETVBGVEUTEQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as A-674563, is a selective inhibitor of Akt1/2/3 kinases. Akt kinases are known to play a crucial role in cell survival and proliferation, making them attractive targets for cancer therapy. A-674563 has shown promising results in preclinical studies as a potential anticancer agent.

Mécanisme D'action

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile selectively inhibits Akt1/2/3 kinases, which are involved in cell survival and proliferation pathways. Akt kinases are known to be overexpressed in many types of cancer, making them attractive targets for cancer therapy. Inhibition of Akt kinases by 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile leads to the inhibition of downstream signaling pathways, resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have minimal toxicity in normal cells and tissues.

Avantages Et Limitations Des Expériences En Laboratoire

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages as a research tool, including its selectivity for Akt kinases and its ability to enhance the efficacy of other anticancer agents. However, its efficacy may be limited by the development of resistance in cancer cells. In addition, further studies are needed to determine its safety and efficacy in clinical trials.

Orientations Futures

Future research on 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile could focus on several areas, including the development of more potent and selective Akt inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. In addition, further studies are needed to determine the optimal dosing and scheduling of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile in clinical trials.

Méthodes De Synthèse

The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 3,5-dimethylphenol with ethyl 2-chloroacetate to form ethyl 3,5-dimethylphenylacetate. This is followed by the reaction of ethyl 3,5-dimethylphenylacetate with 6-bromo-4-chloropyrimidine to form ethyl 1-(6-bromo-4-chloropyrimidin-2-yl)-3,5-dimethylphenylacetate. The final step involves the reaction of ethyl 1-(6-bromo-4-chloropyrimidin-2-yl)-3,5-dimethylphenylacetate with 4-cyanopyrazole to form 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile.

Applications De Recherche Scientifique

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of cancer, including breast, prostate, and lung cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.

Propriétés

Formule moléculaire

C18H18N6O

Poids moléculaire

334.4 g/mol

Nom IUPAC

5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H18N6O/c1-4-15-14(9-19)18(20)24(23-15)16-8-17(22-10-21-16)25-13-6-11(2)5-12(3)7-13/h5-8,10H,4,20H2,1-3H3

Clé InChI

YCETVBGVEUTEQS-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C

SMILES canonique

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC(=CC(=C3)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.